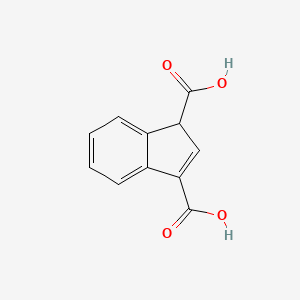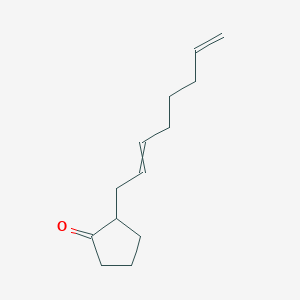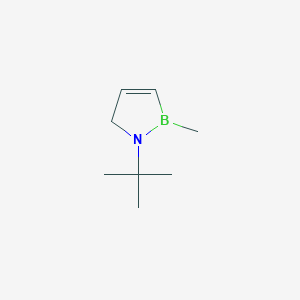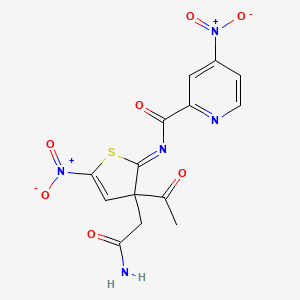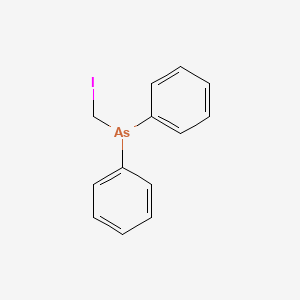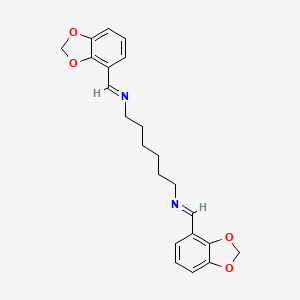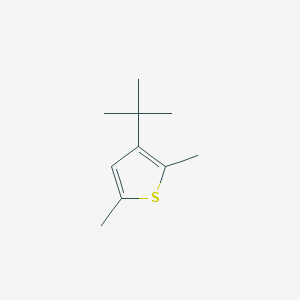
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. This compound is known for its unique structural features, including the presence of tert-butyl and dimethyl groups attached to the thiophene ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-rich thiophene ring can participate in π-π interactions with aromatic residues in proteins or nucleic acids. The tert-butyl and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 3-tert-butyl-: Similar structure but lacks the dimethyl groups.
Thiophene, 2,5-dimethyl-: Lacks the tert-butyl group.
Benzo[b]thiophene, 3-(1,1-dimethylethyl)-: Contains a fused benzene ring, altering its electronic properties.
Uniqueness
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is unique due to the combined presence of tert-butyl and dimethyl groups, which enhance its stability and reactivity. These structural features make it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
80243-14-7 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
3-tert-butyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C10H16S/c1-7-6-9(8(2)11-7)10(3,4)5/h6H,1-5H3 |
Clave InChI |
AFXWPKWTEUYGCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
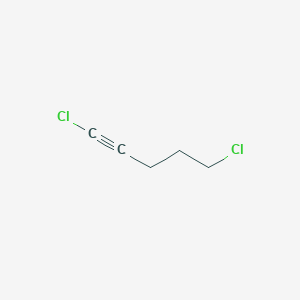
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
